molecular formula C25H16Br2ClNO2 B11111345 1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11111345
M. Wt: 557.7 g/mol
InChI Key: VKZIXOIEEMNEBB-UHFFFAOYSA-N
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Description

1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core pentacyclic structure, followed by the introduction of bromine and chlorine substituents through halogenation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, allowing for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the halogen substituents or the core structure.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure and reactivity make it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the development of advanced materials and chemical products with specialized properties.

Mechanism of Action

The mechanism by which 1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exerts its effects involves interactions with specific molecular targets and pathways The compound’s halogen substituents and pentacyclic structure enable it to engage in various chemical interactions, influencing biological processes and chemical reactions

Comparison with Similar Compounds

Similar Compounds

    1,8-Dibromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Similar structure but lacks the methyl group.

    1,8-Dibromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both bromine and chlorine substituents, along with the methyl group, distinguishes 1,8-Dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione from similar compounds

Properties

Molecular Formula

C25H16Br2ClNO2

Molecular Weight

557.7 g/mol

IUPAC Name

1,8-dibromo-17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C25H16Br2ClNO2/c1-13-18(28)11-6-12-19(13)29-22(30)20-21(23(29)31)25(27)15-8-3-2-7-14(15)24(20,26)16-9-4-5-10-17(16)25/h2-12,20-21H,1H3

InChI Key

VKZIXOIEEMNEBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)Br)Br

Origin of Product

United States

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